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Compound of Interest

Compound Name:
4-(4-Chloro-3-

fluorophenoxy)piperidine

CAS No.: 367501-02-8

Cat. No.: B13604633

Get Quote

Technical Monograph: 4-(4-Chloro-3-
fluorophenoxy)piperidine
A Critical Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary
4-(4-Chloro-3-fluorophenoxy)piperidine (CAS 367501-02-8) represents a "privileged

scaffold" in modern medicinal chemistry. Its structural utility lies in the piperidine ether linkage,

a motif that bridges the gap between lipophilic aromatic domains and polar, basic nitrogen

centers. This specific halogenation pattern (4-chloro, 3-fluoro) is not arbitrary; it is engineered

to modulate metabolic stability (blocking para-oxidation) and enhance potency through specific

halogen-bond interactions within hydrophobic pockets of target proteins, particularly GPCRs

(e.g., Histamine H3, 5-HT receptors) and Kinases (e.g., c-Met, VEGFR).

This guide provides a comprehensive analysis of its physicochemical properties, validated

synthetic pathways, and its strategic application in structure-activity relationship (SAR)
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campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
The compound exists primarily as a free base or a hydrochloride salt. The 3-fluoro/4-chloro

substitution on the phenoxy ring significantly alters the electronic landscape compared to the

unsubstituted analog, increasing lipophilicity and reducing the pKa of the ether oxygen, which

impacts metabolic clearance.

Table 1: Physicochemical Specifications
Property Value / Description Note

CAS Number 367501-02-8 Primary Identifier

IUPAC Name
4-(4-Chloro-3-

fluorophenoxy)piperidine

Molecular Formula C₁₁H₁₃ClFNO Free Base

Molecular Weight 229.68 g/mol Free Base

Appearance Off-white to pale yellow solid Typically crystalline as HCl salt

LogP (Predicted) 2.8 ± 0.3 Moderate Lipophilicity

pKa (Basic) ~10.2 (Piperidine Nitrogen)
High basicity; forms stable

salts

H-Bond Donors 1 (Secondary Amine) Key for further functionalization

H-Bond Acceptors 2 (Ether Oxygen, Fluorine)

Rotatable Bonds 2 Ether linkage flexibility
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Expert Insight: The LogP of ~2.8 places this fragment in the "Sweet Spot" for CNS-active drug

design (Rule of 5 compliant). The fluorine atom at position 3 often improves metabolic stability

by blocking the metabolic "soft spot" on the phenyl ring while exerting a minimal steric penalty

compared to a chlorine or methyl group.

Synthetic Routes & Process Chemistry
The synthesis of CAS 367501-02-8 is non-trivial due to the electronic deactivation of the

phenol. The most robust, scalable method involves a Mitsunobu Etherification followed by N-

deprotection. Direct Nucleophilic Aromatic Substitution (S_NAr) is generally disfavored unless

the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro or cyano),

which are absent here.

Protocol: Mitsunobu Coupling Strategy
Reagents:

Substrate A: 4-Chloro-3-fluorophenol (1.0 equiv)

Substrate B:N-Boc-4-hydroxypiperidine (1.1 equiv)

Reagent C: Triphenylphosphine (PPh₃, 1.2 equiv)

Reagent D: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

Preparation: Charge a flame-dried reaction vessel with Substrate A, Substrate B, and PPh₃

under an inert nitrogen atmosphere. Dissolve in anhydrous THF.
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Activation: Cool the solution to 0°C. Add DIAD dropwise over 30 minutes. Critical: The slow

addition prevents the formation of hydrazine byproducts and controls the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor

by TLC/LC-MS for the disappearance of the phenol.

Workup: Quench with water, extract with EtOAc, and wash with brine.

Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane.

Stir for 2 hours at RT.

Isolation: Concentrate in vacuo. Triturate the resulting salt with diethyl ether to yield the pure

hydrochloride salt.

Validation Check: The success of the Mitsunobu reaction is highly sensitive to moisture. Ensure

all reagents are dry. If the phenol is sterically hindered, switching to ADDP (1,1'-

(azodicarbonyl)dipiperidine) and PBu₃ can improve yields.

Visualizing the Synthetic Workflow
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Figure 1: The standard Mitsunobu synthetic pathway for generating the piperidine ether

scaffold.

Applications in Drug Discovery[4][6][7]
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This scaffold is not merely a passive linker; it is a pharmacophore element used to target

specific binding pockets.

Target Classes
GPCRs (Histamine H3 & Serotonin 5-HT): The basic piperidine nitrogen mimics the

endogenous amine neurotransmitters, while the halogenated phenoxy group occupies

hydrophobic pockets (e.g., the orthosteric site of H3 receptors).

Kinase Inhibitors: The ether oxygen acts as a hydrogen bond acceptor, often interacting with

the "hinge region" or adjacent solvent-exposed areas. The 3-F/4-Cl motif is frequently used

to optimize potency against c-Met and VEGFR by filling small lipophilic sub-pockets.

Fragment Elaboration Workflow
The secondary amine of the piperidine ring serves as the primary "handle" for library

generation.

Common Derivatizations:

Reductive Amination: Generates tertiary amines (e.g., for CNS penetration).

Amide Coupling: Links the scaffold to heteroaromatic cores (common in Kinase inhibitors).

Urea/Carbamate Formation: Increases rigidity and adds H-bond donors/acceptors.

Visualizing the SAR Logic
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Core Scaffold:
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Figure 2: Strategic elaboration of the piperidine nitrogen to access diverse therapeutic classes.

Handling, Stability, & Safety
Storage & Stability

State: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).

Recommendation: Store as the Hydrochloride (HCl) salt. The salt form is non-hygroscopic

and stable at room temperature for >2 years if kept desiccated.

Solubility:

Free Base: Soluble in DCM, MeOH, DMSO.

HCl Salt: Soluble in Water, DMSO, MeOH; insoluble in Hexanes/Ether.

Safety Profile (GHS Classification)
Signal Word:WARNING

H315: Causes skin irritation.[1][2][3]

H319: Causes serious eye irritation.[1][2][3][4][5]
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H335: May cause respiratory irritation.[1]

Precaution: Handle in a fume hood. The halogenated aromatic ring suggests potential

environmental persistence; dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13604633/docs#4-4-chloro-3-fluorophenoxy-
piperidine-cas-367501-02-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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